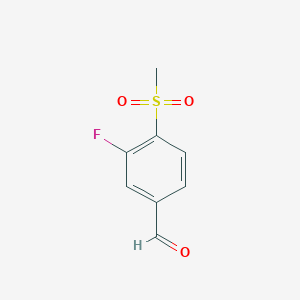

3-Fluoro-4-(methylsulfonyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFKDQOGYYWXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611638 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254878-95-0 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-(methylsulfonyl)benzaldehyde physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(methylsulfonyl)benzaldehyde

Authored by a Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

3-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the unique combination of three key functional groups integrated into a single, stable scaffold: an aldehyde, a fluoro group, and a methylsulfonyl group.

-

The aldehyde functionality serves as a versatile chemical handle, enabling a wide array of synthetic transformations such as reductive amination, Wittig reactions, and aldol condensations. This reactivity is fundamental for building molecular complexity and assembling the core structures of target compounds.[1]

-

The fluoro substituent is a bioisostere for a hydrogen atom but imparts profound changes to the molecule's electronic properties and metabolic stability. The high electronegativity of fluorine can alter the acidity of nearby protons, influence binding interactions with protein targets, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles in drug candidates.[1]

-

The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its inclusion can enhance solubility, modulate the electronic nature of the aromatic ring, and provide specific polar interactions within a biological target's binding pocket, contributing to increased potency and selectivity. The parent compound, 4-(Methylsulfonyl)benzaldehyde, is a known precursor in the synthesis of various antibiotics.[2]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, offering researchers and drug development professionals the foundational data and experimental insights required for its effective application in synthesis and discovery programs.

Core Physicochemical Data

The fundamental properties of a compound are the bedrock of its application, dictating everything from reaction conditions to formulation strategies. The data for 3-Fluoro-4-(methylsulfonyl)benzaldehyde is summarized below.

| Property | Value | Source |

| CAS Number | Not explicitly found for this specific compound. | N/A |

| Molecular Formula | C₈H₇FO₃S | [3] |

| Molecular Weight | 202.20 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | Data not available in searched sources. Expected to be a crystalline solid with a distinct melting point, similar to related compounds like 4-(Methylsulfonyl)benzaldehyde. | |

| Boiling Point | Data not available; decomposition may occur at high temperatures before boiling. | N/A |

| Solubility | Data not available; expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols, and limited solubility in water and nonpolar solvents. | N/A |

Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a novel or key chemical intermediate. The following workflow outlines the logical progression of analysis, ensuring data integrity and a thorough understanding of the material's properties.

Caption: Logical workflow for the complete physicochemical characterization of a chemical intermediate.

Spectroscopic Profile: The Structural Fingerprint

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. While specific spectra for 3-Fluoro-4-(methylsulfonyl)benzaldehyde are not publicly available, we can predict the key characteristic signals based on its functional groups and data from analogous structures.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons of the sulfonyl group. The aromatic protons will exhibit complex splitting patterns (coupling) due to the influence of the adjacent fluorine atom and other protons. The aldehyde proton typically appears as a singlet far downfield (around 9.5-10.5 ppm). The methyl group protons will appear as a sharp singlet, likely around 3.0-3.5 ppm.

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure with a signal for the carbonyl carbon of the aldehyde (typically 190-200 ppm), aromatic carbons (110-160 ppm), and the methyl carbon (40-45 ppm). The carbon atoms bonded to or near the fluorine will show characteristic splitting (C-F coupling).[4]

-

¹⁹F NMR (Fluorine NMR): This technique is essential for fluorinated compounds. A single signal is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. The most prominent peaks anticipated are a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-H stretches for the aldehyde around 2720-2820 cm⁻¹, and strong, characteristic stretches for the S=O bonds of the sulfonyl group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.[5] Aromatic C=C stretches will also be visible in the 1600-1450 cm⁻¹ range.[5]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 202.20.[3] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition (C₈H₇FO₃S).

Experimental Protocols: A Self-Validating System

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used. The following protocols describe standard, self-validating procedures for key analyses.

Protocol 1: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will melt over a narrow range (typically <1°C). Impurities disrupt the crystal lattice, causing a depression and broadening of the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed into a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Measurement (Rapid Scan): The temperature is increased rapidly to determine an approximate melting range.

-

Measurement (Slow Scan): A fresh sample is prepared. The apparatus is heated to approximately 10-15°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information about the molecular structure by probing the chemical environment of atomic nuclei (¹H, ¹³C, ¹⁹F). The chemical shift, integration, and coupling patterns of the signals create a unique fingerprint of the molecule's atomic connectivity.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be included if not already in the solvent.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "shimmed" to ensure homogeneity, which is critical for high-resolution data.

-

Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is selected. Acquisition parameters (e.g., number of scans, pulse sequence) are optimized. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The resulting Free Induction Decay (FID) signal is subjected to a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., the CDCl₃ solvent peak at 7.26 ppm for ¹H or 77.16 ppm for ¹³C).

-

Analysis: The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to assign signals to specific atoms within the molecular structure.

Safety and Handling

Given the presence of an aldehyde and a fluorinated aromatic ring, appropriate safety precautions are essential. While a specific Safety Data Sheet (SDS) for this exact molecule was not found, guidance can be drawn from structurally similar compounds like 4-fluorobenzaldehyde and other substituted benzaldehydes.[6][7]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Hazards: The compound is expected to be an irritant. Avoid contact with skin and eyes.[7][8] Avoid inhalation of dust or vapors.[6] It may cause respiratory irritation.[8]

-

Handling: Use only in a chemical fume hood. Avoid generating dust. Keep the container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

BENZALDEHYDE AR - Loba Chemie . Loba Chemie. Available from: [Link]

-

3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - ResearchGate . ResearchGate. Available from: [Link]

-

4-(Methylsulfonyl)benzaldehyde - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

-

The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

4-hydroxy-3-methyl benzaldehyde, 15174-69-3 - The Good Scents Company . The Good Scents Company. Available from: [Link]

- CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents. Google Patents.

-

3 - SAFETY DATA SHEET . Acros Organics. Available from: [Link]

-

3-Fluoro-5-(trifluoromethyl)benzaldehyde - the NIST WebBook . National Institute of Standards and Technology. Available from: [Link]

-

Supporting Information - Royal Society of Chemistry . Royal Society of Chemistry. Available from: [Link]

-

(PDF) 4-(Methylsulfonyl)benzaldehyde - ResearchGate . ResearchGate. Available from: [Link]

-

Benzaldehyde, 2,4,6-trimethyl - Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde... - Doc Brown's Chemistry . Doc Brown's Chemistry. Available from: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo . U.S. Government Publishing Office. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-4-(methylsulfonyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-4-(methylsulfonyl)benzaldehyde

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the acquisition and interpretation of the spectrum of this specific molecule. We will explore the nuanced effects of the fluorine, sulfonyl, and aldehyde functionalities on the proton chemical shifts and coupling patterns, offering a predictive framework in the absence of a publicly available, fully assigned spectrum.

Introduction: The Structural Significance of 3-Fluoro-4-(methylsulfonyl)benzaldehyde

3-Fluoro-4-(methylsulfonyl)benzaldehyde is a key building block in medicinal chemistry and materials science. Its trifunctionalized aromatic ring offers versatile handles for further synthetic transformations. The precise characterization of this molecule is paramount for ensuring the identity and purity of downstream products. ¹H NMR spectroscopy stands as the most powerful analytical technique for elucidating the molecular structure of organic compounds in solution. This guide will provide a detailed interpretation of the expected ¹H NMR spectrum, grounded in the fundamental principles of NMR and supported by data from analogous compounds.

The molecular structure of 3-Fluoro-4-(methylsulfonyl)benzaldehyde, with the IUPAC name 4-fluoro-3-(methylsulfonyl)benzaldehyde, is presented below.[1]

Caption: Molecular Structure of 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum. The following methodology is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

-

-

Instrumental Parameters:

-

The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

A standard proton pulse sequence should be utilized.

-

The spectral width should be set to encompass all expected proton signals (e.g., -2 to 12 ppm).

-

A sufficient number of scans (e.g., 8 to 16) should be acquired to ensure a good signal-to-noise ratio.

-

The relaxation delay should be set appropriately (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

-

-

Data Processing:

-

The acquired free induction decay (FID) should be Fourier transformed.

-

The resulting spectrum should be phased and baseline corrected.

-

The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

-

The signals should be integrated to determine the relative number of protons.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the analysis of substituent effects and data from analogous compounds, the predicted ¹H NMR spectrum of 3-Fluoro-4-(methylsulfonyl)benzaldehyde in CDCl₃ is summarized in the table below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.1 | Singlet | 1H | Aldehyde proton (CHO) |

| ~8.2 - 8.3 | Doublet of doublets | 1H | Aromatic proton (H-2) |

| ~8.0 - 8.1 | Doublet of doublets | 1H | Aromatic proton (H-6) |

| ~7.9 - 8.0 | Triplet (or doublet of doublets) | 1H | Aromatic proton (H-5) |

| ~3.2 - 3.3 | Singlet | 3H | Methyl protons (SO₂CH₃) |

Detailed Signal Analysis

1. The Aldehyde Proton (CHO): ~10.0 - 10.1 ppm

The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet in the downfield region of the spectrum. This is a characteristic chemical shift for benzaldehyde protons.[3] For instance, the aldehyde proton in 3-fluoro-4-methoxybenzaldehyde appears at 9.86 ppm.[3] The strong electron-withdrawing nature of the methylsulfonyl group at the para position is expected to further deshield this proton, shifting it to a slightly higher frequency. The absence of adjacent protons results in a singlet multiplicity.

2. The Methyl Protons (SO₂CH₃): ~3.2 - 3.3 ppm

The three protons of the methyl group attached to the sulfonyl group are expected to appear as a singlet in the upfield region. The sulfonyl group is strongly electron-withdrawing, which deshields these protons compared to a simple methyl group on an aromatic ring. In 4-(methylsulfonyl)benzaldehyde, the methyl protons are reported to resonate around 3.0-3.1 ppm. The presence of the ortho-fluoro substituent in our target molecule is not expected to significantly alter the chemical shift of this remote methyl group.

3. The Aromatic Protons (H-2, H-5, and H-6): ~7.9 - 8.3 ppm

The three protons on the aromatic ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The electron-withdrawing aldehyde and methylsulfonyl groups, along with the electronegative fluorine atom, will cause all aromatic protons to be significantly deshielded, appearing in the downfield region.

-

H-2: This proton is ortho to the aldehyde group and meta to the fluorine atom. It will be strongly deshielded by the anisotropic effect of the carbonyl group. It is expected to appear as a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8-10 Hz) and the fluorine atom (meta coupling, J ≈ 5-7 Hz).

-

H-6: This proton is ortho to the aldehyde group and meta to the methylsulfonyl group. It will also be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H-5 (ortho coupling, J ≈ 8-10 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).

-

H-5: This proton is ortho to the methylsulfonyl group and the fluorine atom. It is expected to be the most upfield of the aromatic protons. It will be split by H-6 (ortho coupling, J ≈ 8-10 Hz) and the fluorine atom (ortho coupling, J ≈ 8-10 Hz). This could result in a triplet-like appearance if the coupling constants are similar, or a more complex doublet of doublets.

The analysis of coupling constants is crucial for unambiguous assignment. Typical aromatic H-H coupling constants are in the range of 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling.[4] H-F coupling is typically stronger, with ortho coupling constants around 8-10 Hz and meta coupling around 5-7 Hz.[4]

Visualizing Coupling Interactions

The spin-spin coupling relationships between the aromatic protons and the fluorine atom can be visualized using the following diagram:

Caption: Predicted spin-spin coupling network in the aromatic region.

Conclusion

The ¹H NMR spectrum of 3-Fluoro-4-(methylsulfonyl)benzaldehyde is predicted to exhibit distinct signals for the aldehyde, methyl, and aromatic protons. The interpretation of the aromatic region, in particular, requires a careful analysis of both H-H and H-F coupling constants. This guide provides a robust framework for the prediction and interpretation of this spectrum, which is essential for the structural verification and quality control of this important chemical intermediate. The principles and comparative data presented herein offer a valuable resource for scientists engaged in research and development involving this and structurally related molecules.

References

- Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum.

- Duke University NMR Center. (n.d.). Coupling constants.

- ResearchGate. (2007). Coupling of Protons with Fluorine Page.

- Supporting Information. (n.d.).

- PubChem. (n.d.). 4-(Methylsulfonyl)benzaldehyde.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

- ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluoro-3-(methylsulfonyl)benzaldehyde CAS#: 914636-50-3.

- UNED. (n.d.). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.

- Pharmaceutical Fronts. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Chemical shifts. (n.d.).

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel organic molecules is paramount. 3-Fluoro-4-(methylsulfonyl)benzaldehyde is one such molecule, a substituted aromatic aldehyde whose unique combination of a fluorine atom, a methylsulfonyl group, and an aldehyde moiety makes it a valuable synthon for drug development and agrochemicals. The interplay of these functional groups creates a distinct electronic environment within the molecule, which can be definitively probed and verified using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the ¹³C NMR analysis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Moving beyond a simple data report, this document elucidates the theoretical principles governing the spectrum, presents a field-proven experimental protocol, and offers a detailed predictive analysis of the spectral data. Our objective is to equip the reader with the expertise to not only acquire a high-quality spectrum but also to interpret it with confidence, ensuring the structural integrity and purity of this important chemical building block.

Theoretical Considerations: Predicting the Spectrum

A robust interpretation of any NMR spectrum begins with a theoretical understanding of the molecule's electronic structure. The chemical shift of each carbon atom is highly sensitive to its local environment, influenced by factors such as hybridization, electron density, and proximity to electronegative atoms.[1][2] In 3-Fluoro-4-(methylsulfonyl)benzaldehyde, the three distinct substituents dictate the spectral appearance.

The Influence of Substituents on Aromatic Chemical Shifts

The ¹³C NMR spectrum of a substituted benzene ring is a composite of the electronic effects of its substituents.[1][3][4] We can predict the chemical shifts by considering the individual contributions of the aldehyde (-CHO), methylsulfonyl (-SO₂CH₃), and fluorine (-F) groups.

-

Aldehyde Group (-CHO): The carbonyl carbon of an aldehyde is highly deshielded due to sp² hybridization and the strong electronegativity of the oxygen atom, causing it to appear far downfield, typically in the 190-200 ppm range.[2][5] The aldehyde group is an electron-withdrawing group, which deshields the ipso carbon (the carbon it's attached to) and the para carbon, while having a smaller effect on the ortho and meta carbons.[6]

-

Methylsulfonyl Group (-SO₂CH₃): The sulfone group is a powerful electron-withdrawing group. This effect will significantly deshield the carbon atom to which it is directly attached (ipso-carbon) and other positions in the aromatic ring, particularly the para position. The methyl carbon of the sulfonyl group itself is an sp³-hybridized carbon and will appear much further upfield.

-

Fluorine Atom (-F): Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect, which deshields nearby carbons. However, it also has lone pairs that can participate in resonance, donating electron density, which is a shielding effect. For fluorine, the primary impact on the directly attached carbon (ipso-carbon) is a very large downfield shift. This is a well-documented phenomenon in fluorinated aromatic compounds.

The Signature of Fluorine: Understanding Carbon-Fluorine (C-F) Coupling

A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of through-bond scalar coupling between the ¹⁹F nucleus (which has a nuclear spin, I = ½, and 100% natural abundance) and the ¹³C nuclei.[7][8] This coupling results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (One-bond coupling): The signal for the carbon directly bonded to the fluorine (C-3) will be split into a doublet with a very large coupling constant, typically in the range of 240-260 Hz.[8]

-

²JCF (Two-bond coupling): Carbons two bonds away from the fluorine (C-2 and C-4) will also be split into doublets, but with a much smaller coupling constant, usually around 20-30 Hz.[8]

-

³JCF (Three-bond coupling): Carbons three bonds away (C-1 and C-5) will show even weaker coupling, typically in the range of 3-10 Hz.[8]

-

⁴JCF (Four-bond coupling): Coupling across four bonds (to C-6) is often very small and may not be resolved.

This characteristic splitting pattern is an unambiguous indicator of the fluorine atom's position on the aromatic ring.[7]

Experimental Protocol: From Sample to Spectrum

The acquisition of a high-quality, high-resolution ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate spectrometer parameters.

Sample Preparation

-

Analyte Purity: Ensure the 3-Fluoro-4-(methylsulfonyl)benzaldehyde sample is of high purity to avoid confusing signals from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Concentration: For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration is preferable.[9] Aim for a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent.[10] This concentration provides a good balance between achieving a strong signal in a reasonable time and avoiding viscosity issues that can broaden spectral lines.[10]

-

Filtration: To ensure optimal magnetic field homogeneity (shimming), the final solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shift scale to 0.00 ppm.[5][11]

Spectrometer Setup & Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 or zgdc30) should be used. This decouples the protons, causing all carbon signals to appear as singlets unless coupled to fluorine.

-

Pulse Angle: A 30° pulse angle is recommended.[12] This allows for a shorter relaxation delay between pulses without saturating the signals of carbons with long relaxation times (like quaternary carbons), thus improving the signal-to-noise ratio over a given period.

-

Acquisition Time (AQ): Set to 1.0–2.0 seconds. This provides adequate digital resolution for distinguishing closely spaced peaks.

-

Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point.[12] This allows for sufficient, though not complete, relaxation of most carbon nuclei before the next pulse, which is crucial for obtaining a representative spectrum.

-

Number of Scans (NS): Begin with 128 scans.[12] This should provide a reasonable signal-to-noise ratio for a moderately concentrated sample in about 6-10 minutes. This number can be increased significantly for more dilute samples.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.[13]

Spectral Analysis and Interpretation

Based on the theoretical principles discussed, we can predict the ¹³C NMR spectrum of 3-Fluoro-4-(methylsulfonyl)benzaldehyde. The molecule has 8 unique carbon environments and should, therefore, display 8 distinct signals.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of the molecule are numbered as shown in the diagram below.

Caption: Structure of 3-Fluoro-4-(methylsulfonyl)benzaldehyde with carbon numbering.

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts (δ), multiplicities due to C-F coupling, and estimated coupling constants (J) for each carbon atom.

| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Estimated JCF (Hz) | Rationale for Assignment |

| C7 (CHO) | ~190 | Doublet | ~2-4 (⁴JCF) | Aldehyde carbonyl carbon, highly deshielded. Weakly coupled to F. |

| C3 | ~162 | Doublet | ~250 (¹JCF) | Aromatic C attached to F; large downfield shift and very large one-bond coupling constant. |

| C4 | ~145 | Doublet | ~20-25 (²JCF) | Aromatic C attached to the strong electron-withdrawing SO₂CH₃ group. Two-bond coupling to F. |

| C1 | ~135 | Singlet or small doublet | < 3 (³JCF) | Quaternary carbon attached to the aldehyde group. Weak three-bond coupling may not be resolved. |

| C5 | ~132 | Doublet | ~5-8 (³JCF) | Aromatic CH para to the aldehyde group. Three-bond coupling to F. |

| C2 | ~128 | Doublet | ~20-25 (²JCF) | Aromatic CH ortho to the aldehyde group. Two-bond coupling to F. |

| C6 | ~115 | Doublet | ~3-5 (⁴JCF) | Aromatic CH shielded by the meta position relative to the strong withdrawing groups. Weak four-bond coupling. |

| C8 (CH₃) | ~45 | Singlet | - | sp³ methyl carbon attached to the sulfonyl group. |

Detailed Peak-by-Peak Analysis

-

C7 (~190 ppm): The aldehyde carbonyl carbon will be the most downfield signal, easily identifiable in the 190-200 ppm region.[2] Its intensity will likely be lower than the protonated carbons due to its quaternary nature and longer relaxation time.

-

C3 (~162 ppm): This signal is also unmistakable. It will be significantly downfield due to the direct attachment of fluorine and will appear as a large, well-defined doublet with a ¹JCF coupling of ~250 Hz.

-

C4 (~145 ppm): As a quaternary carbon attached to the strongly withdrawing sulfone group, C4 will be downfield. It will appear as a doublet due to two-bond coupling to fluorine. Its intensity will be weak.

-

Aromatic CH Carbons (C1, C2, C5, C6): The remaining aromatic carbons will appear in the typical aromatic region of 110-150 ppm.[14] Their precise assignment requires careful consideration of both substituent effects and C-F coupling patterns. C5 and C2 will show clear doublet splitting from three-bond and two-bond coupling, respectively. C6 will likely show the smallest downfield shift and a smaller coupling constant. The quaternary C1 will be weak and may appear as a singlet or a very narrowly split doublet.

Data Validation and Advanced Techniques

To ensure the trustworthiness of the spectral assignments, it is best practice to employ self-validating systems.

Confirming Assignments with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is an invaluable set of experiments for confirming carbon types.[15][16][17][18][19]

-

DEPT-90: This experiment will only show signals for CH carbons. In this molecule, only C2, C5, and C6 should appear, confirming their identity.

-

DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. C2, C5, C6, and C8 (the methyl carbon) will appear as positive peaks. The absence of negative peaks confirms the lack of any CH₂ groups.

-

Comparison: By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT spectra, the quaternary carbons (C1, C4) and the carbonyl carbon (C7) can be definitively identified by their absence in all DEPT experiments.

Troubleshooting Common Issues

-

Low Signal-to-Noise: If signals, particularly for the quaternary carbons (C1, C4, C7), are weak, the number of scans (NS) should be increased. Doubling the signal-to-noise ratio requires quadrupling the number of scans.

-

Broad Peaks: If spectral lines are broad, it may indicate poor shimming, overly high sample concentration, or the presence of paramagnetic impurities.[10] Re-shimming the spectrometer or preparing a more dilute, filtered sample can resolve this.

Conclusion

The ¹³C NMR analysis of 3-Fluoro-4-(methylsulfonyl)benzaldehyde is a powerful and precise method for its structural confirmation. A thorough understanding of substituent chemical shift effects and carbon-fluorine coupling rules allows for a confident and accurate prediction of the spectrum. The aldehyde carbonyl carbon, the fluorine-bound carbon, and the methyl carbon provide three immediate and unambiguous anchor points for interpretation. The remaining aromatic signals can be assigned through a careful analysis of their expected chemical shifts and characteristic C-F coupling patterns. By employing a robust experimental protocol and validating assignments with DEPT experiments, researchers can ensure the unequivocal structural elucidation of this versatile chemical intermediate, upholding the highest standards of scientific integrity in their research and development endeavors.

References

-

Bates, R. B., & Dabestani, R. (1983). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 21(10), 643-646. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons Ltd.

-

Oregon State University. (2022). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

University of Puget Sound. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

University of California, Davis. (n.d.). 13C-NMR. Retrieved from [Link]

-

Takahashi, K., & Abe, S. (2017). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 55(8), 743-749. [Link]

-

Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

- Supporting Information for publications. (n.d.).

-

Bertini, I., Luchinat, C., & Parigi, G. (2017). ¹³C Direct Detected NMR for Challenging Systems. Chemical Reviews, 117(9), 5426-5461. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

NPTEL. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Maryland, Baltimore County. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

MDPI. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

ResearchGate. (2011). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

ACS Publications. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation and Positioning - NMR. [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 18. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 19. fiveable.me [fiveable.me]

FT-IR spectrum of 3-Fluoro-4-(methylsulfonyl)benzaldehyde

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Fluoro-4-(methylsulfonyl)benzaldehyde

For researchers, scientists, and professionals in drug development, understanding the molecular structure and purity of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and widely used analytical technique for this purpose. This guide provides a detailed analysis of the expected , a compound of interest in medicinal chemistry and organic synthesis. By dissecting its constituent functional groups, we can predict and interpret the key features of its vibrational spectrum, offering a virtual roadmap for its characterization.

Molecular Structure and its Vibrational Fingerprint

3-Fluoro-4-(methylsulfonyl)benzaldehyde is a trisubstituted benzene derivative with the empirical formula C₈H₇FO₃S. Its structure incorporates three key functional groups that will dominate the FT-IR spectrum: an aldehyde, a sulfonyl group, and a carbon-fluorine bond, all attached to an aromatic ring. Each of these groups, and the aromatic ring itself, possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

The overall FT-IR spectrum of this molecule will be a superposition of the absorption bands arising from these individual functional groups, with minor shifts in frequency due to their electronic interactions within the molecule.

Diagram of the Molecular Structure and Key Functional Groups

Caption: Molecular structure of 3-Fluoro-4-(methylsulfonyl)benzaldehyde highlighting the key functional groups.

Predicted FT-IR Spectral Features

The can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups.

Aromatic Ring Vibrations

The benzene ring gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretching: Aromatic C-H bonds typically exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[1][2] Expect to see one or more weak to medium bands in the region of 3100-3000 cm⁻¹ .

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of sharp, medium-intensity bands in the 1625-1440 cm⁻¹ region.[3] The exact positions and number of these bands can be influenced by the substitution pattern on the ring.

-

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern and appear in the fingerprint region, typically between 900-675 cm⁻¹ .[1] For a 1,2,4-trisubstituted benzene ring, one would expect specific patterns in this region that can help confirm the substitution.

Aldehyde Group Vibrations

The aldehyde functional group provides some of the most distinct and easily identifiable peaks in the spectrum:

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹ .[4][5] The conjugation with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes.

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that often appears as a pair of weak to medium bands.[6] This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[7] Look for these two bands in the regions of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ . The presence of these two peaks is a strong indicator of an aldehyde.[4][8]

Sulfonyl Group Vibrations

The methylsulfonyl group (-SO₂CH₃) will also produce strong and characteristic absorption bands:

-

Asymmetric SO₂ Stretching: This vibration results in a strong absorption band typically found in the range of 1350-1300 cm⁻¹ .[9]

-

Symmetric SO₂ Stretching: A second strong absorption band corresponding to the symmetric stretching of the SO₂ group is expected in the 1160-1120 cm⁻¹ region.[10]

-

C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally weaker and appears in the fingerprint region, typically between 800-600 cm⁻¹ .

Carbon-Fluorine Vibration

-

C-F Stretching: The C-F stretching vibration for aromatic fluorine compounds typically gives rise to a strong absorption band in the 1270-1100 cm⁻¹ region. This peak may overlap with other strong absorptions, such as the symmetric SO₂ stretching.

Summary of Expected Key FT-IR Absorption Bands

The following table summarizes the predicted key absorption bands for 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |

| Aldehydic C-H Stretch | Aldehyde | 2880 - 2800 & 2780 - 2700 | Weak to Medium |

| Carbonyl C=O Stretch | Aldehyde | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1625 - 1440 | Medium, Sharp |

| Asymmetric SO₂ Stretch | Sulfonyl | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretch | Sulfonyl | 1160 - 1120 | Strong |

| C-F Stretch | Fluoro | 1270 - 1100 | Strong |

| Aromatic C-H Bending | Aromatic Ring | 900 - 675 | Medium to Strong |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality , the following experimental protocol is recommended.

4.1. Sample Preparation (Solid Sample)

As this compound is a solid, the KBr pellet method is a standard and effective technique.

-

Grinding: Grind a small amount (1-2 mg) of the crystalline 3-Fluoro-4-(methylsulfonyl)benzaldehyde sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

4.2. Instrument Parameters

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet prior to sample analysis.

4.3. Data Processing

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Baseline Correction: Apply a baseline correction if necessary to ensure that the absorption bands originate from a flat baseline.

-

Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

Experimental Workflow Diagram

Caption: A typical experimental workflow for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method.

Conclusion

The is predicted to be rich in information, with strong, characteristic absorption bands for the aldehyde, sulfonyl, and fluoro functional groups, as well as the aromatic ring. By understanding the expected positions and intensities of these bands, researchers can effectively use FT-IR spectroscopy to confirm the identity and assess the purity of this compound. The combination of a strong carbonyl stretch around 1700 cm⁻¹, the characteristic aldehyde C-H doublet, and strong absorptions from the SO₂ and C-F groups provides a unique spectral fingerprint for 3-Fluoro-4-(methylsulfonyl)benzaldehyde.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

-

YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)benzaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1961). THE VIBRATIONAL SPECTRA OF SULPHURYL AND THIONYL HALIDES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzaldehyde. Retrieved from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

ACS Publications. (n.d.). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2021, June 30). Vibrational Frequencies of Functional Groups/ Factors Affecting/ IR Spectroscopy. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

Potential applications of 3-Fluoro-4-(methylsulfonyl)benzaldehyde in medicinal chemistry

A Technical Guide to Bifunctional Scaffold Exploitation

Executive Summary

3-Fluoro-4-(methylsulfonyl)benzaldehyde (CAS: 1345413-70-4) represents a "privileged scaffold" in modern drug discovery. Its utility stems from a unique electronic push-pull system: the methylsulfonyl group (-SO₂Me) acts as a robust electron-withdrawing group (EWG) and a hydrogen bond acceptor, while the fluorine atom at the 3-position serves as a highly activated leaving group for nucleophilic aromatic substitution (SₙAr). Simultaneously, the aldehyde functionality provides a versatile handle for scaffold elongation.

This guide details the strategic application of this molecule, moving beyond basic characterization to advanced synthetic workflows and medicinal chemistry logic.[1]

Part 1: The Chemical Logic & Electronic Architecture

To effectively utilize this compound, one must understand the electronic causality that governs its reactivity.

The Ortho-Activation Principle

The reactivity of the fluorine atom at position 3 is not accidental; it is driven by the ortho-effect of the methylsulfonyl group at position 4.

-

Mechanism: The -SO₂Me group is a strong EWG (σₚ ≈ 0.72). It withdraws electron density from the benzene ring via induction and resonance.

-

Consequence: The carbon atom bonded to the fluorine (C3) becomes highly electrophilic. Unlike non-activated aryl fluorides, this molecule undergoes facile SₙAr reactions with amines, alkoxides, and thiols.

-

The Aldehyde Role: While the aldehyde at position 1 is meta to the fluorine (and thus exerts less direct resonance activation on C3), its inductive withdrawal further destabilizes the ring electron density, lowering the energy barrier for nucleophilic attack.

The Sulfone as a Bioisostere

In medicinal chemistry, the methylsulfonyl group is frequently employed as a bioisostere for:

-

Nitro groups (-NO₂): Similar electron withdrawal but without the toxicity/mutagenicity risks.

-

Carbonyls (-C=O): Provides hydrogen bond accepting capability but is metabolically stable (non-oxidizable).

-

Trifluoromethyl (-CF₃): Modulates lipophilicity (LogP) and metabolic stability.

Part 2: Strategic Synthetic Workflows

We classify the utility of this molecule into three primary "divergent synthesis" pathways.

Pathway A: SₙAr Diversification (The "Core-First" Approach)

This pathway prioritizes the modification of the aromatic core before extending the carbon skeleton. It is ideal for generating libraries of 3-amino-4-sulfonyl derivatives.

-

Reagent: Primary or Secondary Amines (R-NH₂ / R₂NH).

-

Conditions: Mild base (K₂CO₃ or DIPEA), Polar Aprotic Solvent (DMF/DMSO), Heat (60–90°C).

-

Outcome: Displacement of Fluorine. The aldehyde remains intact for subsequent steps.

Pathway B: Reductive Amination (The "Tail-First" Approach)

This pathway preserves the aryl fluoride motif, which is valuable if the target requires the metabolic blocking effect of the C-F bond.

-

Reagent: Amines + Reducing Agent (NaBH(OAc)₃).

-

Conditions: DCM or DCE, slightly acidic pH.

-

Outcome: Formation of benzylamines. The F and SO₂Me groups remain untouched.

Pathway C: Heterocycle Construction (The "Scaffold" Approach)

The aldehyde and the activated fluorine can be used sequentially to build fused ring systems, such as quinazolines or indazoles, depending on the co-reactants.

Visualization: Divergent Synthetic Pathways

Caption: Divergent synthetic utility of 3-Fluoro-4-(methylsulfonyl)benzaldehyde showing three distinct chemical modification routes.

Part 3: Medicinal Chemistry Applications[1][2][3][4]

COX-2 Selective Inhibitors (Anti-inflammatory)

The diaryl sulfone moiety is a pharmacophore hallmark of Coxibs (e.g., Etoricoxib).

-

Application: This aldehyde serves as the "Left-Hand Side" (LHS) building block.

-

Strategy: React the aldehyde with a ketone or hydrazine to form the central heterocycle (pyrazole/furan), while the methylsulfonyl group serves as the critical pharmacophore that fits into the COX-2 side pocket (Arg120/Tyr355 interaction).

Antibacterial Agents (Protein Synthesis Inhibitors)

Analogs of chloramphenicol and florfenicol often require electron-deficient aromatic rings.

-

Application: The 4-methylsulfonyl group mimics the nitro group of chloramphenicol but avoids the associated bone marrow toxicity (aplastic anemia).

-

Strategy: The aldehyde is converted to the propanediol side chain via Henry reaction (nitroaldol) followed by reduction.

Kinase Inhibitors (Solubility Modulation)

Many kinase inhibitors fail due to poor aqueous solubility.

-

Application: The sulfonyl group is polar.[2] Introducing this moiety improves the LogD profile compared to a pure aryl-halide or aryl-alkyl analog.

-

H-Bonding: The sulfonyl oxygens can accept hydrogen bonds from water (solubility) or from the protein backbone (binding affinity).

Part 4: Experimental Protocols

The following protocols are designed to be self-validating , meaning the endpoint is visually or spectroscopically distinct.

Protocol A: SₙAr Displacement with Morpholine

Objective: Synthesize 4-(methylsulfonyl)-3-morpholinobenzaldehyde.

Materials:

-

3-Fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq)[3]

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1 mmol, ~202 mg) in DMF (3 mL).

-

Addition: Add K₂CO₃ (2 mmol, 276 mg) followed by Morpholine (1.2 mmol, 105 µL).

-

Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 4–6 hours.

-

Self-Validation (TLC): Monitor using 30% EtOAc/Hexane. The starting material (Rf ~0.5) will disappear, and a more polar fluorescent spot (amine product) will appear (Rf ~0.3).

-

Self-Validation (NMR): ¹⁹F NMR of an aliquot should show the complete disappearance of the aryl-fluorine signal (~ -110 to -120 ppm).

-

-

Workup: Cool to room temperature. Pour into ice water (20 mL). The product often precipitates as a yellow solid. Filter and wash with water. If no precipitate, extract with EtOAc (3x).

-

Purification: Recrystallize from EtOH or flash chromatography.

Protocol B: Reductive Amination with Benzylamine

Objective: Synthesize N-benzyl-1-(3-fluoro-4-(methylsulfonyl)phenyl)methanamine.

Materials:

-

3-Fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq)[3]

-

Benzylamine (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

DCE (1,2-Dichloroethane)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Imine Formation: Dissolve aldehyde (1 mmol) and benzylamine (1 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir at Room Temperature (RT) for 1 hour.

-

Self-Validation: The solution may turn slightly cloudy or change color (yellowing) indicating imine formation.

-

-

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion. Stir at RT for 12 hours.

-

Quench: Add saturated NaHCO₃ solution (10 mL) and stir vigorously for 15 minutes to quench unreacted borohydride.

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

-

Analysis: ¹H NMR will show the disappearance of the aldehyde proton (singlet at ~10 ppm) and the appearance of a benzylic methylene doublet/singlet at ~3.8–4.0 ppm.

Part 5: Data Summary & Comparative Analysis

Table 1: Comparative Reactivity of 4-Substituted-3-Fluorobenzaldehydes

| 4-Substituent | Electronic Effect (σₚ) | SₙAr Reactivity at C3 | Solubility (Water) | Metabolic Stability |

| -SO₂Me | Strong EWG (+0.72) | High | Moderate | High |

| -NO₂ | Strong EWG (+0.78) | Very High | Low | Low (Reducible) |

| -CF₃ | Moderate EWG (+0.54) | Moderate | Very Low | High |

| -H | Neutral (0.0) | Inert | Low | Moderate |

Table 2: Key Physical Properties (Reference Data)

| Property | Value | Relevance |

| Molecular Weight | 202.20 g/mol | Fragment-based drug design compliant |

| Formula | C₈H₇FO₃S | -- |

| Physical State | White to Off-white Solid | Easy handling |

| Melting Point | 130-134°C | Indicates high crystallinity/purity potential |

| Predicted LogP | ~1.2 | Good starting point for oral bioavailability |

Part 6: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329796930, 3-Fluoro-4-(methylsulfonyl)benzaldehyde. Retrieved February 2, 2026, from [Link]

-

Feng, M., et al. (2016). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs. Current Medicinal Chemistry. (Contextual grounding on Sulfonyl bioisosteres). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on Fluorine activation). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Reactivity. Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

Oxidation of 3-fluoro-4-(methylthio)benzaldehyde to the sulfone

Application Note: Precision Oxidation of 3-Fluoro-4-(methylthio)benzaldehyde to 3-Fluoro-4-(methylsulfonyl)benzaldehyde

Executive Summary

This application note details the chemo-selective oxidation of 3-fluoro-4-(methylthio)benzaldehyde (thioether) to 3-fluoro-4-(methylsulfonyl)benzaldehyde (sulfone). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for nucleophilic aromatic substitution (

The Core Challenge: The primary difficulty lies in oxidizing the sulfide to the sulfone without affecting the aldehyde moiety. Aldehydes are susceptible to over-oxidation to carboxylic acids (via autoxidation or Pinnick-like pathways) or Baeyer-Villiger rearrangement (via peracids).

Strategic Solution: We present two validated protocols:

-

Protocol A (Recommended): Catalytic Sodium Tungstate / Hydrogen Peroxide (Green, Scalable, High Selectivity).

-

Protocol B (Bench-Scale): Controlled m-CPBA Oxidation (Rapid, Standard Lab Reagent).

Strategic Analysis of Oxidants

The selection of the oxidant is governed by the need to balance electrophilicity (to attack the sulfur) with nucleophilicity (which endangers the aldehyde).

| Oxidant System | Mechanism | Aldehyde Compatibility | Scalability | Recommendation |

| Na | Peroxotungstate formation (Electrophilic O-transfer) | High. Acidic pH prevents Cannizzaro; Electrophilic nature avoids aldehyde attack. | Excellent. Water-based, cheap, minimal waste. | Primary Protocol |

| m-CPBA | Concerted electrophilic oxygen transfer | Moderate. Risk of Baeyer-Villiger (BV) or acid formation if T > 0°C. | Low. High cost, atom inefficient (ArCOOH waste). | Small Scale Only |

| KMnO | Metal-oxo transfer | Low. Aggressively oxidizes aldehydes to acids. | Poor. | Avoid |

| Oxone® | HSO | Good. Effective but requires careful pH control. | Medium. | Alternative |

Protocol A: Catalytic Sodium Tungstate Oxidation (Recommended)

This method utilizes sodium tungstate dihydrate (

Advantages:

-

Chemo-selectivity: The electrophilic peroxotungstate reacts faster with sulfur than the aldehyde carbonyl.

-

Green Chemistry: Water is the primary byproduct.

-

Safety: Avoids accumulation of potentially explosive organic peroxides.

Reagents & Materials

-

Substrate: 3-Fluoro-4-(methylthio)benzaldehyde (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30% w/w aq., 2.5 - 3.0 eq)

-

Catalyst: Sodium Tungstate Dihydrate (

, 0.02 - 0.05 eq) -

Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (TBAHS) or Aliquat 336 (0.01 eq) (Optional but recommended for biphasic kinetics).

-

Solvent: Ethyl Acetate (EtOAc) or Toluene (for biphasic); Acetic Acid (for monophasic). Note: We recommend the biphasic EtOAc/Water system for ease of workup.

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-fluoro-4-(methylthio)benzaldehyde (10 mmol, 1.70 g) in Ethyl Acetate (20 mL).

-

Catalyst Addition: Add

(0.2 mmol, 66 mg) and TBAHS (0.1 mmol, 34 mg). -

Temperature Control: Heat the mixture to 50°C. Note: Sulfone formation requires higher activation energy than sulfoxide; mild heating is necessary.

-

Oxidant Addition: Add 30%

(25 mmol, 2.55 mL) dropwise over 20 minutes.-

Critical: The reaction is exothermic. Monitor internal temperature and maintain between 50-60°C.

-

-

Reaction Monitoring: Stir vigorously at 55°C for 2-4 hours.

-

TLC Check: (Mobile Phase: 30% EtOAc/Hexanes). The starting material (

) will disappear. An intermediate sulfoxide (

-

-

Quench: Cool to room temperature. Add saturated aqueous

(10 mL) slowly to quench excess peroxide. Test with starch-iodide paper to ensure no peroxide remains (paper should NOT turn blue). -

Workup: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Combine organic layers.

-

Washing: Wash combined organics with Brine (15 mL). Dry over anhydrous

. -

Isolation: Filter and concentrate under reduced pressure. The product typically solidifies upon standing.

-

Purification: Recrystallize from Ethanol/Water or Isopropanol if necessary.

Protocol B: m-CPBA Oxidation (Laboratory Standard)

Suitable for small-scale (<1g) rapid synthesis where cost is not a factor.

Mechanism & Risk: m-CPBA is a strong electrophile. The electron-withdrawing fluorine and formyl groups on the benzene ring deactivate the aldehyde toward Baeyer-Villiger oxidation, making this substrate relatively safe for m-CPBA oxidation compared to electron-rich benzaldehydes. However, strict temperature control is required.

Reagents

-

Substrate: 3-Fluoro-4-(methylthio)benzaldehyde (1.0 eq)

-

Oxidant: m-CPBA (77% max purity, ~2.2 - 2.5 eq). Calculation must account for commercial purity.

-

Solvent: Dichloromethane (DCM).

Step-by-Step Procedure

-

Dissolution: Dissolve substrate (1.0 mmol, 170 mg) in DCM (10 mL). Cool to 0°C in an ice bath.

-

Addition: Add m-CPBA (2.5 mmol active oxidant) portion-wise over 10 minutes.

-

Why: Portion-wise addition prevents a high local concentration of peracid, reducing side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for another 2-3 hours.

-

Quench: Add 10% aqueous

(Sodium Thiosulfate) to quench excess peracid. Stir for 10 mins. -

Base Wash (Critical): Transfer to a separatory funnel. Wash with saturated

(2 x 10 mL).-

Purpose: This removes the m-chlorobenzoic acid byproduct. Caution:

evolution will occur; vent frequently.

-

-

Isolation: Wash with brine, dry over

, filter, and concentrate.

Process Control & Characterization

Reaction Pathway Diagram

Caption: Stepwise oxidation pathway. The conversion of Sulfoxide to Sulfone is the rate-determining step requiring excess oxidant and heat (in Method A).

Analytical Data (Expected)

| Feature | 3-Fluoro-4-(methylthio)benzaldehyde | 3-Fluoro-4-(methylsulfonyl)benzaldehyde |

| Appearance | Yellowish solid/oil | White to off-white crystalline solid |

| IR Spectrum | - | Strong bands at ~1300 cm |

Validation Check: The shift of the methyl group from ~2.5 ppm to ~3.2 ppm is diagnostic of sulfone formation. If the shift is ~2.7-2.8 ppm, you likely have the sulfoxide intermediate.

Troubleshooting & Safety

-

Incomplete Conversion: If the reaction stalls at the sulfoxide stage (common with old H

O -

Aldehyde Oxidation: If carboxylic acid is detected (broad OH stretch in IR, acidic proton in NMR), ensure the pH of the aqueous phase in Protocol A is not strongly acidic (pH 3-5 is ideal).

-

Safety: 30% Hydrogen Peroxide is a strong oxidizer and corrosive. m-CPBA is shock-sensitive in dry, high-purity forms. Always work behind a blast shield when scaling up.

References

-

Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 1998, 281, 1646. (Foundational work on Tungstate/H2O2 catalysis). Link

-

Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase." Organic Letters, 2005, 7(4), 625–628. Link

-

Lutz, M., et al. "An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride."[2][3] Synthesis, 2018, 50, 2231-2234.[2][3] (Alternative metal-free protocol).[3] Link

-

Sigma-Aldrich. "Product Specification: 3-Fluoro-4-(methylsulfonyl)benzaldehyde."[4] (Commercial availability confirmation). Link

-

Mendelovici, M., et al. "Epoxidation and Baeyer–Villiger Oxidation... on Exposure to m-Chloroperbenzoic Acid." J. Chem. Soc., Perkin Trans.[5] 1, 1992. (Discussion on m-CPBA selectivity). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 4. 4-(Methylsulfonyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Reductive amination of 3-Fluoro-4-(methylsulfonyl)benzaldehyde with primary amines

Application Note & Protocol

Efficient Synthesis of N-Substituted 3-Fluoro-4-(methylsulfonyl)benzylamines via Reductive Amination

Abstract

This application note provides a comprehensive guide to the reductive amination of 3-fluoro-4-(methylsulfonyl)benzaldehyde with a variety of primary amines. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where the 3-fluoro-4-(methylsulfonyl)phenyl moiety is a key structural motif in various biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide troubleshooting guidance. The methodologies described herein are designed to be robust and scalable, facilitating the efficient synthesis of diverse secondary amine libraries.

Introduction

Reductive amination stands as a cornerstone reaction in modern synthetic organic chemistry, particularly for the construction of carbon-nitrogen bonds. This powerful transformation enables the conversion of aldehydes and ketones into amines in a single procedural step, offering high efficiency and broad substrate scope. The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

The substrate, 3-fluoro-4-(methylsulfonyl)benzaldehyde, is an important building block in the synthesis of various pharmaceutical agents. The electron-withdrawing properties of both the fluorine atom and the methylsulfonyl group significantly influence the reactivity of the aldehyde and the physicochemical properties of the resulting amine products. This guide will focus on the use of sodium triacetoxyborohydride (STAB) as the reducing agent, a choice predicated on its mildness, selectivity, and broad functional group tolerance, which obviates the need for protecting groups in many instances.

Reaction Mechanism and Rationale

The reductive amination of 3-fluoro-4-(methylsulfonyl)benzaldehyde with a primary amine (R-NH₂) using sodium triacetoxyborohydride (STAB) is a two-stage process that occurs in a single pot.

Stage 1: Imine/Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde. The electron-withdrawing fluoro and methylsulfonyl groups enhance the electrophilicity of the carbonyl carbon, facilitating this initial step. This is followed by dehydration to form a Schiff base (imine). In the presence of a mild acid, such as acetic acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

Stage 2: Reduction Sodium triacetoxyborohydride then acts as a hydride donor, selectively reducing the iminium ion to the final secondary amine product. STAB is particularly effective because it is less reactive than other borohydrides like NaBH₄ and will not readily reduce the starting aldehyde, thus minimizing side product formation.

Introduction: The Strategic Value of 3-Fluoro-4-(methylsulfonyl)benzaldehyde in Modern Drug Discovery

An Application Guide to the Synthesis of Heterocyclic Scaffolds from 3-Fluoro-4-(methylsulfonyl)benzaldehyde

In the landscape of medicinal chemistry and pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecules. 3-Fluoro-4-(methylsulfonyl)benzaldehyde has emerged as a highly valuable and versatile building block for the construction of complex heterocyclic compounds. Its utility stems from a unique convergence of three key structural features:

-

The Aldehyde Functional Group: This serves as a robust electrophilic center, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably condensation reactions, which are foundational to the assembly of heterocyclic rings.

-

The Fluorine Substituent: The incorporation of fluorine is a well-established strategy in drug design to enhance crucial pharmacokinetic properties. It can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to aid membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity with biological targets.[1]

-

The Methylsulfonyl Group (–SO₂CH₃): As a potent electron-withdrawing group, the methylsulfonyl moiety significantly activates the aldehyde group towards nucleophilic attack. Furthermore, it enhances the electrophilicity of the aromatic ring, particularly at the ortho and para positions, potentially opening avenues for nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

This application note provides detailed protocols and expert insights into the use of 3-Fluoro-4-(methylsulfonyl)benzaldehyde as a precursor for the synthesis of medicinally relevant dihydropyrimidinones and 1,4-dihydropyridines via efficient, multicomponent reaction strategies.

Strategic Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic efficiency.[2] They offer significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and enabling the rapid generation of molecular diversity.[3] The aldehyde functionality of 3-Fluoro-4-(methylsulfonyl)benzaldehyde makes it an ideal candidate for classic MCRs like the Biginelli and Hantzsch reactions.

Protocol 1: Synthesis of Dihydropyrimidinone Scaffolds via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot cyclocondensation for synthesizing 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are core structures in numerous biologically active compounds, including calcium channel blockers.

Causality and Mechanism

This acid-catalyzed reaction proceeds through a series of equilibrium steps. The key mechanistic pathway involves the initial condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This highly electrophilic species is then intercepted by the enolate of a β-ketoester (like ethyl acetoacetate). The final steps involve cyclization via intramolecular nucleophilic attack of the terminal nitrogen onto the ester carbonyl, followed by a dehydration step to yield the stable dihydropyrimidine ring. The electron-withdrawing nature of the 3-fluoro-4-(methylsulfonyl)phenyl group accelerates the initial iminium ion formation, often leading to high reaction efficiency.

Caption: General workflow for the Biginelli synthesis of dihydropyrimidinones.

Step-by-Step Experimental Protocol

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Fluoro-4-(methylsulfonyl)benzaldehyde (10 mmol, 2.02 g).

-

Component Addition: To the flask, add ethyl acetoacetate (12 mmol, 1.52 mL) and urea (15 mmol, 0.90 g) or thiourea (15 mmol, 1.14 g).

-

Solvent and Catalyst: Add absolute ethanol (30 mL) to dissolve the reactants, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).

-